3-Piperidin-1-ylpyridine-2-carbonitrile

Vue d'ensemble

Description

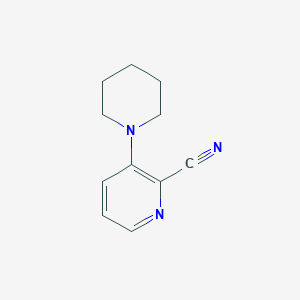

3-Piperidin-1-ylpyridine-2-carbonitrile is a chemical compound with the molecular formula C11H13N3. It is a dialkylarylamine and a tertiary amino compound. This compound is known for its role as a Bronsted base, meaning it can accept a hydron from a donor (Bronsted acid) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidin-1-ylpyridine-2-carbonitrile typically involves the reaction of piperidine with 2-chloropyridine-3-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .

Analyse Des Réactions Chimiques

Types of Reactions

3-Piperidin-1-ylpyridine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the pyridine ring.

Reduction: Reduced forms of the nitrile group.

Substitution: Various substituted pyridine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

3-Piperidin-1-ylpyridine-2-carbonitrile has been investigated for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development.

- Antimicrobial Activity : Studies have shown that derivatives of piperidine compounds exhibit antimicrobial properties. For example, related compounds have been tested against various pathogens, demonstrating significant inhibitory effects on bacterial growth .

- Antiproliferative Effects : Research indicates that piperidine derivatives can inhibit cell proliferation in cancer cell lines. The compound's structure allows it to interfere with cellular mechanisms, potentially leading to therapeutic applications in oncology .

- Neuropharmacology : The compound has been explored for its activity on histamine receptors and sigma receptors, which are involved in pain modulation and neurological disorders. Dual-targeting compounds have shown promise in treating nociceptive and neuropathic pain .

Synthetic Applications

This compound serves as an important intermediate in organic synthesis:

- Building Block for Complex Molecules : It is used as a precursor for synthesizing various nitrogen-containing heterocycles, which are critical in developing new drugs .

- Functionalization Reactions : The nitrile group can be transformed into amines or carboxylic acids through reduction or hydrolysis, respectively, allowing further chemical modifications .

Case Study 1: Antimicrobial Properties

In a study evaluating the antimicrobial activity of piperidine derivatives, this compound was synthesized and tested against Mycobacterium tuberculosis. The compound exhibited an MIC (Minimum Inhibitory Concentration) value of 25 µg/mL, indicating potent activity against this pathogen .

Case Study 2: Anticancer Activity

Another investigation focused on the antiproliferative effects of piperidine derivatives on several cancer cell lines. The IC50 values were determined using standard assays, revealing that modifications to the piperidine structure can enhance anticancer potency. For instance, specific substitutions on the pyridine ring significantly improved the efficacy against breast cancer cells .

Mécanisme D'action

The mechanism of action of 3-Piperidin-1-ylpyridine-2-carbonitrile involves its interaction with specific molecular targets. It acts as a Bronsted base, accepting protons from acidic environments. This interaction can influence various biochemical pathways, potentially leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Piperidin-1-ylpyridine: Similar structure but lacks the nitrile group.

2-Piperidin-1-ylpyridine-3-carbonitrile: Isomer with different positioning of the nitrile group.

4-Piperidin-1-ylpyridine-2-carbonitrile: Isomer with different positioning of the piperidine ring.

Uniqueness

3-Piperidin-1-ylpyridine-2-carbonitrile is unique due to its specific structure, which combines a piperidine ring with a pyridine ring and a nitrile group. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .

Activité Biologique

3-Piperidin-1-ylpyridine-2-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃N₃, featuring a piperidine ring attached to a pyridine ring with a cyano group at the 2-position. The presence of both piperidine and pyridine rings contributes to its diverse biological activities, making it a valuable scaffold in drug development.

| Property | Description |

|---|---|

| Molecular Formula | C₁₁H₁₃N₃ |

| Functional Groups | Piperidine, Pyridine, Cyano |

| Solubility | Soluble in organic solvents |

| Reactivity | Exhibits significant reactivity due to functional groups |

Synthesis Methods

Several synthetic routes have been reported for the preparation of this compound. One notable method involves the reaction of 2-aminopyridine with 4-(piperidin-1-yl)-1,1-dicyanobut-1-ene in the presence of a palladium catalyst. This method highlights the versatility of synthetic approaches available for this compound.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. The structure–activity relationship studies have shown that modifications to the compound can enhance its biological efficacy:

- IC50 Values : The compound has been tested against multiple cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). Notably, derivatives with hydroxyl (-OH) and methoxy (-OMe) groups demonstrate improved antiproliferative activity, with IC50 values reaching as low as 0.0046 mM in some cases .

The mechanism by which this compound exerts its antiproliferative effects involves interaction with cellular components that disrupt normal cell cycle progression. Studies suggest that the compound may induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .

Case Study 1: Antitumor Activity

A study evaluating the antitumor activity of this compound found that it significantly inhibited tumor growth in xenograft models. The compound was administered at varying doses, and tumor sizes were measured over time. Results indicated a dose-dependent reduction in tumor volume compared to control groups .

Case Study 2: Structure–Activity Relationship Analysis

Another investigation focused on the structure–activity relationship of pyridine derivatives, including this compound. The study revealed that specific substitutions on the pyridine ring significantly affected biological activity. For instance, introducing electron-donating groups enhanced antiproliferative effects against specific cancer cell lines .

Propriétés

IUPAC Name |

3-piperidin-1-ylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-9-10-11(5-4-6-13-10)14-7-2-1-3-8-14/h4-6H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXFRKMLWJPBRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(N=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629820 | |

| Record name | 3-(Piperidin-1-yl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

780802-33-7 | |

| Record name | 3-(1-Piperidinyl)-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=780802-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Piperidin-1-yl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.